molecular formula C17H23N3 B5798272 3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinone cyclohexylidenehydrazone

3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinone cyclohexylidenehydrazone

Cat. No. B5798272
M. Wt: 269.4 g/mol
InChI Key: AEIORMHYFYBGDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3-dimethyl derivatives of 1-(4′,4′-dimethyl-2′,6′-dioxocyclohex-1′-yl)-3,4-dihydroisoquinolines, including the compound of interest, involves multiple steps, highlighting the complexity of obtaining this class of compounds. These derivatives exhibit unique tautomeric forms and their synthesis sheds light on the nuanced approaches required to produce specific isoquinolinone derivatives (Davydov et al., 1993).

Molecular Structure Analysis

The crystal and molecular structure of these compounds have been determined, revealing their existence in tautomeric forms where a hydrogen atom is situated at the N atom of the dihydroisoquinoline fragment. This structural characterization is crucial for understanding the compound's reactivity and properties in different states (Davydov et al., 1993).

Chemical Reactions and Properties

Reactions of 1-hydrazino-3,3-dimethyl-3,4-dihydroisoquinoline with 9,10-phenanthrenequinone and subsequent reactions with copper(II) bromide have been studied, leading to complex formation that offers insights into the compound's reactivity and potential applications in forming cation-anion complexes (Davydov et al., 2009).

properties

IUPAC Name

N-(cyclohexylideneamino)-3,3-dimethyl-4H-isoquinolin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3/c1-17(2)12-13-8-6-7-11-15(13)16(18-17)20-19-14-9-4-3-5-10-14/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIORMHYFYBGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)NN=C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-1-(cyclohexylidenehydrazinylidene)-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

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